![molecular formula C13H14FN B14001008 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenylmethyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 4-fluorobenzyl chloride.
Reaction Conditions: The cyclopentane is reacted with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to form 1-[(4-Fluorophenyl)methyl]cyclopentane.
Formation of Carbonitrile: The resulting compound is then treated with a cyanating agent, such as sodium cyanide, under appropriate conditions to introduce the carbonitrile group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism by which 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and biological activity.
1-[(4-Fluorophenyl)methyl]cyclopentane-1-methanol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14FN |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c14-12-5-3-11(4-6-12)9-13(10-15)7-1-2-8-13/h3-6H,1-2,7-9H2 |
InChI Key |
MQSKSRAHVHEKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



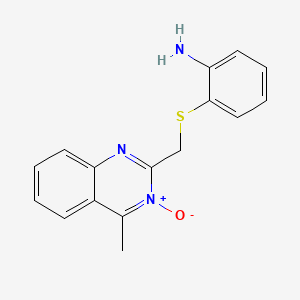
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
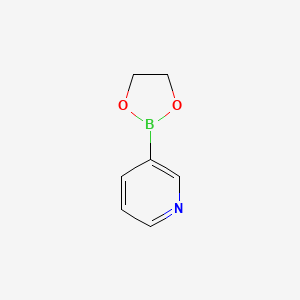
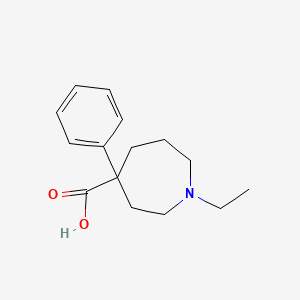
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
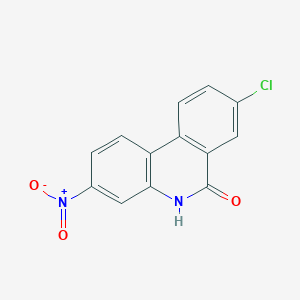
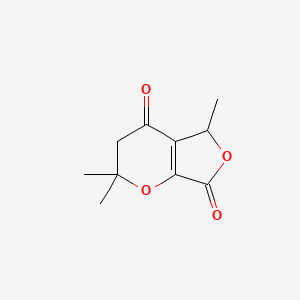
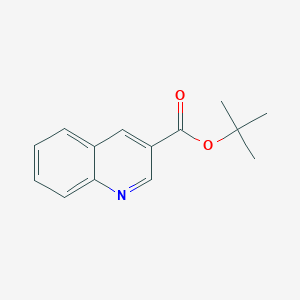

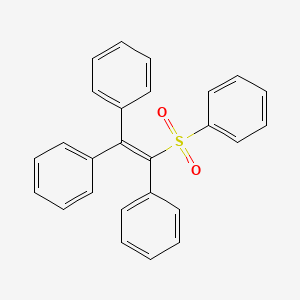
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
